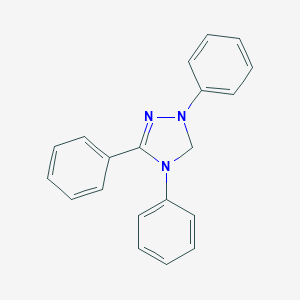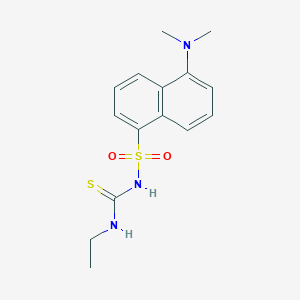
3-(3-Methylbutanoyl)oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isovaleryloxazolidine-2-one is a compound belonging to the oxazolidinone class, which is characterized by a 1,3-oxazolidin-2-one ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isovaleryloxazolidine-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of N-substituted glycidylcarbamates under triazabicyclodecene catalysis, which yields 4-hydroxymethyl-1,3-oxazolidin-2-ones . Another approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium .
Industrial Production Methods: Industrial production of oxazolidinones, including 3-Isovaleryloxazolidine-2-one, often employs scalable synthetic routes that ensure high yields and purity. These methods may include the use of chiral building blocks and enantioselective catalysts to achieve the desired stereochemistry .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Isovaleryloxazolidine-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the oxazolidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alkoxides can be employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted oxazolidinones, which can exhibit different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
3-Isovaleryloxazolidine-2-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Isovaleryloxazolidine-2-one and its derivatives involves binding to the peptidyl transferase center of the bacterial ribosome, inhibiting protein synthesis. This unique mechanism differentiates it from other protein synthesis inhibitors and contributes to its effectiveness against resistant bacterial strains .
Vergleich Mit ähnlichen Verbindungen
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative with enhanced activity against resistant bacteria.
Contezolid: A newer oxazolidinone with promising antibacterial properties.
Uniqueness: 3-Isovaleryloxazolidine-2-one stands out due to its specific structural features and potential for diverse chemical modifications. Its unique reactivity and chiral properties make it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
165460-41-3 |
|---|---|
Molekularformel |
C8H13NO3 |
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
3-(3-methylbutanoyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H13NO3/c1-6(2)5-7(10)9-3-4-12-8(9)11/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
FYZABKGWIADQFT-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CCOC1=O |
Kanonische SMILES |
CC(C)CC(=O)N1CCOC1=O |
Synonyme |
2-Oxazolidinone, 3-(3-methyl-1-oxobutyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















